molecular formula C13H15N5O3S B2444997 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034567-50-3

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2444997
M. Wt: 321.36
InChI Key: ZLIMRMINAUMBTN-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as Furasol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. Furasol is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Chemical Structure and Synthesis

The structural features of this compound and related derivatives have been extensively studied, highlighting the significance of the sulfonamide group and the heterocyclic components in their chemical behavior and potential biological activities. For instance, Asiri et al. (2012) explored the molecular twists in similar compounds, noting significant dihedral angles between the pyrazole ring and the furan and benzene rings, which contribute to their supramolecular chain formation and interaction properties (Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012).

Antibacterial Applications

The search for new heterocyclic compounds containing sulfonamido moieties has led to the development of compounds with promising antibacterial activities. Azab et al. (2013) synthesized novel heterocyclic compounds, demonstrating their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Enzyme Inhibition for Medical Applications

Sulfonamides, including derivatives of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, have been studied for their inhibitory effects on various enzymes, which is crucial for developing treatments for conditions such as glaucoma and cancer. Büyükkıdan et al. (2017) investigated the inhibition of human carbonic anhydrase isoenzymes, finding that some complexes exhibit significant inhibitory activity, suggesting potential applications in treating diseases like glaucoma (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Anti-Inflammatory and Analgesic Activities

The compound's derivatives have been evaluated for their anti-inflammatory and analgesic activities, contributing to the development of new therapeutic agents. Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, a well-known sulfonamide, and evaluated their biological activities, finding potential anti-inflammatory, analgesic, and anticancer properties (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).

Corrosion Inhibition

Some studies have also explored the application of sulfonamide derivatives as corrosion inhibitors, demonstrating their potential in protecting metals from corrosion. Sappani and Karthikeyan (2014) tested specific derivatives as inhibitors for mild steel corrosion, indicating their effectiveness in industrial applications (Sappani & Karthikeyan, 2014).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-17-10-11(8-15-17)22(19,20)16-9-12(13-4-2-7-21-13)18-6-3-5-14-18/h2-8,10,12,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIMRMINAUMBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

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